molecular formula C9H11BrS B7859376 3-Bromobenzyl ethyl sulfide

3-Bromobenzyl ethyl sulfide

Cat. No.: B7859376
M. Wt: 231.15 g/mol
InChI Key: CYODZMJDMRNDEE-UHFFFAOYSA-N
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Description

3-Bromobenzyl ethyl sulfide: is an organic compound that belongs to the class of benzyl sulfides It is characterized by the presence of a bromine atom attached to the benzyl group and an ethyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature. The general reaction scheme is as follows:

3-Bromobenzyl chloride+Ethanethiol3-Bromobenzyl ethyl sulfide+Hydrochloric acid\text{3-Bromobenzyl chloride} + \text{Ethanethiol} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Bromobenzyl chloride+Ethanethiol→3-Bromobenzyl ethyl sulfide+Hydrochloric acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl ethyl sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Substitution: Amines, thiols, sodium hydride as base, dimethylformamide as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Major Products:

    Oxidation: 3-Bromobenzyl ethyl sulfoxide, 3-Bromobenzyl ethyl sulfone.

    Substitution: 3-Aminobenzyl ethyl sulfide, 3-Thiobenzyl ethyl sulfide.

    Reduction: Benzyl ethyl sulfide.

Scientific Research Applications

Chemistry: 3-Bromobenzyl ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also be investigated for its potential therapeutic properties.

Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique reactivity makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl ethyl sulfide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Benzyl ethyl sulfide: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chlorobenzyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    3-Bromobenzyl methyl sulfide: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness: 3-Bromobenzyl ethyl sulfide is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-bromo-3-(ethylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYODZMJDMRNDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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